2-(Aminosulfanyl)ethan-1-amine

Description

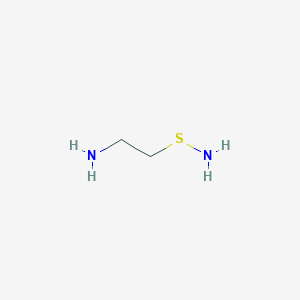

Structure

2D Structure

3D Structure

Properties

CAS No. |

144678-17-1 |

|---|---|

Molecular Formula |

C2H8N2S |

Molecular Weight |

92.17 g/mol |

IUPAC Name |

S-(2-aminoethyl)thiohydroxylamine |

InChI |

InChI=1S/C2H8N2S/c3-1-2-5-4/h1-4H2 |

InChI Key |

RQDPZXSSYKLDPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CSN)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminosulfanyl Ethan 1 Amine and Its Analogues

Synthetic Routes to β-Aminoethylamine Scaffolds

The β-aminoethylamine moiety is a crucial building block found in many biologically active molecules, including the neurotransmitter dopamine. domainex.co.uk Its synthesis is a well-established area of organic chemistry with several reliable methods.

The most direct conceptual approach to synthesizing a primary amine is the S_N2 reaction between an alkyl halide and ammonia (B1221849). studymind.co.uk In this method, the lone pair of electrons on the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halogen. studymind.co.uk

However, this reaction is notoriously difficult to control. youtube.comlumenlearning.com The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. libretexts.orgyoutube.com This leads to a cascade of reactions producing a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which are often challenging to separate. youtube.comyoutube.com Using a large excess of ammonia can favor the formation of the primary amine, but the issue of over-alkylation remains a significant drawback. lumenlearning.com

Table 3: Nucleophilic Substitution for Amine Synthesis

| Reactants | Mechanism | Products | Key Challenge |

|---|

A more controlled method for preparing primary amines involves the reduction of nitriles or amides. libretexts.orgntu.edu.sg Nitriles can be converted to primary amines using potent reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether. ntu.edu.sgstudymind.co.uk This reaction effectively adds two hydrogen atoms across the carbon-nitrogen triple bond. Another common method is catalytic hydrogenation, where the nitrile is reacted with hydrogen gas over a metal catalyst such as nickel or platinum at high temperatures and pressures. studymind.co.ukpressbooks.pub This two-step sequence of converting an alkyl halide to a nitrile (via S_N2 with CN⁻) followed by reduction is a reliable way to produce a primary amine with one additional carbon atom. pressbooks.pub

Similarly, amides can be reduced to amines with the same number of carbon atoms using LiAlH₄. pressbooks.pub This provides a direct route from carboxylic acid derivatives to amines.

Table 4: Common Reducing Agents for Nitrile and Amide Reduction

| Reagent | Substrate | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile or Amide | Primary Amine | Potent, requires anhydrous conditions ntu.edu.sgpressbooks.pub |

| Catalytic Hydrogenation (H₂/Catalyst) | Nitrile or Amide | Primary Amine | Catalysts include Pt, Ni; often requires high pressure/temperature studymind.co.ukpressbooks.pub |

| Diisopropylaminoborane (with cat. LiBH₄) | Nitrile | Primary Amine | Reduces nitriles in the presence of alkenes and alkynes organic-chemistry.org |

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides while avoiding the over-alkylation problems seen with ammonia. wikipedia.orgmasterorganicchemistry.com The reaction uses the potassium salt of phthalimide (B116566) as a surrogate for an ammonia anion (H₂N⁻). wikipedia.org

The process involves three main steps:

Deprotonation : Phthalimide is deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH), to form the nucleophilic potassium phthalimide. masterorganicchemistry.comlibretexts.org

Alkylation : The phthalimide anion attacks a primary alkyl halide in a standard S_N2 reaction to form an N-alkylphthalimide. wikipedia.orgnrochemistry.com The nitrogen in this intermediate is non-nucleophilic due to the two adjacent electron-withdrawing carbonyl groups, which prevents any further alkylation. masterorganicchemistry.com

Hydrolysis/Hydrazinolysis : The final step is the liberation of the primary amine from the N-alkylphthalimide. masterorganicchemistry.com While this can be done with strong acid or base, the most common method is the Ing-Manske procedure, which involves heating with hydrazine (B178648) (N₂H₄). wikipedia.orgnrochemistry.com This cleaves the N-alkylphthalimide, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate that can be easily filtered off. wikipedia.org

This method is generally limited to primary alkyl halides, as secondary halides are less reactive in S_N2 reactions. youtube.com

Table 5: Steps of the Gabriel Synthesis

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Anion Formation | Phthalimide is deprotonated to form a potent nucleophile. | KOH, KH | Potassium Phthalimide |

| 2. Nucleophilic Substitution | The phthalimide anion displaces a halide from a primary alkyl halide. | Primary Alkyl Halide | N-Alkylphthalimide |

Coupling and Derivatization Strategies for Aminosulfanyl-Amino Compounds

The construction of the core aminosulfanyl-amino framework and its subsequent derivatization rely on robust methods for forming carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. These strategies are pivotal for accessing a diverse range of analogues with varied substitution patterns.

The synthesis of compounds like 2-(aminosulfanyl)ethan-1-amine fundamentally depends on the effective formation of the S-N bond. Classical methods for creating sulfenamides typically involve the reaction of a sulfenyl chloride with a primary or secondary amine. In the context of this compound, this could conceptually involve the reaction of 2-aminoethanesulfenyl chloride with ammonia. However, the high reactivity and potential instability of such precursors often necessitate alternative and milder approaches. wikipedia.org

Modern synthetic strategies have shifted towards cross-dehydrogenative coupling reactions, which offer a more atom-economical and environmentally benign route. These methods facilitate the direct coupling of thiols and amines, bypassing the need for pre-functionalized and often harsh reagents like sulfenyl chlorides. nih.govrsc.org For instance, the synthesis of sulfenamides can be achieved through the copper-catalyzed oxidative coupling of thiols and amines. rsc.org An electrochemical approach has also been developed, enabling the S-N bond formation via the electrooxidation of thiophenols and amines without the need for metal catalysts or chemical oxidants, highlighting a green chemistry perspective. semanticscholar.orgsioc-journal.cn

Another effective strategy involves the Mitsunobu-type coupling of thiols with amines using reagents like dibenzyl azodicarboxylate (DBAD), which facilitates the S-N bond formation under mild conditions. nsf.gov Furthermore, the reaction of amides with stable N-thiosuccinimides or N-thiophthalimides presents a robust method for preparing N-acylsulfenamides, which can be precursors to the target compounds. nih.gov This approach is advantageous as it avoids the use of highly reactive and often toxic sulfenyl chlorides. nih.gov

The table below summarizes various catalytic systems employed for the synthesis of sulfenamides through the coupling of thiols and amines, which are foundational for producing aminosulfanyl-amino compounds.

| Catalyst System | Reactants | Key Features | Yield Range |

|---|---|---|---|

| CuI / 2,2′-bipyridine | Thiophenols and Amines | Inexpensive copper catalyst, suitable for various aromatic and aliphatic amines. rsc.org | 40-90% rsc.org |

| Iodine / Manganese | Thiols and Amines | Dual catalytic system for oxidative dehydrogenation under aerobic conditions. nsf.gov | Moderate to High nsf.gov |

| Electrochemical (Catalyst-Free) | Thiophenols and Amines | Environmentally friendly, avoids metal catalysts and chemical oxidants. semanticscholar.orgsioc-journal.cn | Not specified |

| Hypervalent Iodine | N-heterocyclic thiols and Amines | Catalyzes cross-dehydrogenative coupling, though may be limited with sterically hindered amines. rsc.org | Moderate to High rsc.org |

The synthesis of chiral derivatives of aminosulfanyl-amino compounds, where stereocenters may exist at the carbon backbone or at the sulfur atom, requires precise control over stereochemistry. The development of asymmetric methods to access these molecules is crucial for their application in fields where specific stereoisomers are required.

A prominent strategy for introducing chirality is through the use of chiral auxiliaries. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is widely employed in the asymmetric synthesis of chiral amines. sigmaaldrich.comosi.lv Condensation of this auxiliary with an aldehyde or ketone generates a sulfinyl imine, which can undergo diastereoselective addition of various nucleophiles. Subsequent removal of the auxiliary under mild acidic conditions yields the chiral primary amine with high enantiomeric excess. sigmaaldrich.com This methodology could be adapted to synthesize chiral analogues of this compound by starting with a suitable sulfur-containing aldehyde or ketone.

Transition metal catalysis offers another powerful avenue for stereoselective synthesis. Rhodium-catalyzed coupling of sulfenamides with diazo compounds has been shown to be a general and highly enantioselective method for the S-alkylation of sulfenamides, creating a chiral sulfur center. nih.gov This approach provides access to enantioenriched sulfilimines, which are structurally related to sulfenamides. nih.gov Similarly, copper/chiral cobalt anion-catalyzed sulfur-arylation of sulfenamides with diaryliodonium salts allows for the construction of sulfilimines with both axial and sulfur-central chirality with excellent stereoselectivities. nih.govchemrxiv.org

The following table highlights selected catalytic systems for the stereoselective synthesis of chiral sulfur compounds relevant to the derivatization of aminosulfanyl-amino compounds.

| Catalytic System | Reaction Type | Key Outcome | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Chiral Rhodium Catalyst | S-alkylation of sulfenamides with diazo compounds | Formation of chiral sulfur center. nih.gov | Up to 98:2 er nih.gov |

| Cu/Anionic Stereogenic-at-Co(III) Complex | S-arylation of sulfenamides | Synthesis of axially chiral sulfilimines. nih.govnih.gov | Up to 98% ee nih.gov |

| Palladium/Chiral Sadphos Ligand | Asymmetric cross-coupling of sulfenamides with aryl diazonium salts | Synthesis of chiral diaryl and aryl alkyl sulfilimines. wikipedia.org | Good to high enantioselectivities wikipedia.org |

| Pentanidium Catalysis | Sulfur alkylation of sulfenamides | Enantioselective synthesis of chiral sulfilimines with high chemoselectivity over N-alkylation. nih.gov | High enantiocontrol nih.gov |

Optimization of Reaction Conditions and Yieldsacs.org

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound and its analogues, particularly given the potential for side reactions and the instability of the S-N bond under certain conditions. nsf.gov Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In copper-catalyzed Chan-Lam couplings of sulfenamides, for example, a systematic optimization revealed that the choice of ligand is crucial for controlling chemoselectivity between C-N and C-S bond formation. A tridentate pybox ligand was found to favor the desired C-N arylation of the sulfenamide (B3320178) nitrogen. nih.gov The base and solvent also play significant roles; in this case, a combination of N,N-dicyclohexylmethylamine as the base in acetonitrile (B52724) at room temperature under an oxygen atmosphere provided the optimal results. nih.gov

For the synthesis of sulfinamidines from sulfenamides, optimization studies showed that copper(II) bromide in toluene (B28343) at room temperature was an effective system, although reaction times were long. semanticscholar.org The steric hindrance of the amine reactants was also identified as a pivotal factor influencing reactivity, with less hindered amines generally providing higher yields. semanticscholar.org

The table below presents an example of reaction condition optimization for the Chan-Lam coupling of a model sulfenamide, illustrating the systematic approach required to maximize product yield.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(TFA)₂·H₂O | Pybox L3 | Cy₂NMe | MeCN | 84 nih.gov |

| 2 | Cu(OAc)₂ | Pybox L3 | Cy₂NMe | MeCN | 75 nih.gov |

| 3 | Cu(TFA)₂·H₂O | None | Cy₂NMe | MeCN | <10 nih.gov |

| 4 | Cu(TFA)₂·H₂O | Pybox L3 | K₂CO₃ | MeCN | 31 nih.gov |

| 5 | Cu(TFA)₂·H₂O | Pybox L3 | Cy₂NMe | DCM | 55 nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Aminosulfanyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-(Aminosulfanyl)ethan-1-amine, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The protons of the two methylene (B1212753) (-CH₂-) groups would be deshielded to different extents due to the influence of the adjacent nitrogen and sulfur atoms. The protons on the carbon adjacent to the amine group (C1) are anticipated to appear at a different chemical shift than those on the carbon adjacent to the aminosulfanyl group (C2). The amine (-NH₂) and sulfanyl (B85325) (-SH) protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature. libretexts.orgdocbrown.info The addition of deuterium (B1214612) oxide (D₂O) would cause the signals for these exchangeable protons to disappear, confirming their identity. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing two distinct signals for the two carbon atoms in the ethyl chain, confirming the asymmetry of the molecule. libretexts.org The chemical shifts of these carbons are influenced by the electronegativity of the attached heteroatoms.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.8 - 3.2 | Triplet | -CH₂-N |

| ¹H | ~2.6 - 3.0 | Triplet | -CH₂-S |

| ¹H | Variable, broad | Singlet | -NH₂ |

| ¹H | Variable, broad | Singlet | -SNH₂ |

| ¹³C | ~40 - 45 | - | -CH₂-N |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine and aminosulfanyl groups. The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is expected in the 1550-1650 cm⁻¹ range. libretexts.orgorgchemboulder.com The C-N stretching vibration for an aliphatic amine would be found in the 1000-1250 cm⁻¹ region. libretexts.orgorgchemboulder.com The S-N and S-H stretching vibrations of the aminosulfanyl group would also produce characteristic, though potentially weaker, absorptions. C-H stretching vibrations from the ethyl backbone are expected around 2850-3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the sulfur-containing functional group, as S-S and C-S bonds often give rise to strong Raman signals.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Stretch | 2850 - 3000 | Alkyl (-CH₂-) |

| N-H Bend (scissoring) | 1550 - 1650 | Primary Amine (-NH₂) |

| C-N Stretch | 1000 - 1250 | Aliphatic Amine |

| S-N Stretch | ~900 - 950 | Aminosulfanyl |

Note: These are typical frequency ranges. libretexts.orgorgchemboulder.comdocbrown.info The fingerprint region (<1500 cm⁻¹) would contain a unique pattern of complex vibrations specific to the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₂H₈N₂S), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for aliphatic amines and sulfides. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For example, cleavage between C1 and C2 could yield a fragment corresponding to [CH₂=NH₂]⁺. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the structure of this compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Origin |

|---|---|---|

| 108 | [C₂H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 78 | [CH₄N₂S]⁺ | Loss of C₂H₄ |

| 46 | [H₂NS]⁺ | Cleavage of C-S bond |

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Furthermore, it would provide invaluable information about intermolecular interactions. The presence of both amine and aminosulfanyl groups, which can act as hydrogen bond donors and acceptors, suggests that extensive hydrogen bonding networks would likely be a dominant feature in the crystal packing. These interactions dictate the macroscopic properties of the solid, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Simple, saturated aliphatic amines like this compound lack extensive chromophores (light-absorbing groups) and are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). libretexts.org The electronic transitions available, such as the n → σ* transition of the non-bonding electrons on the nitrogen and sulfur atoms, typically occur at wavelengths below 200 nm. libretexts.org Therefore, UV-Vis spectroscopy is of limited value for the routine characterization of this specific compound, but its absence of absorption in the near-UV and visible regions would be consistent with its proposed saturated, non-conjugated structure. reddit.com

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. wikipedia.org These studies, typically employing methods rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and the nature of chemical bonds. wikipedia.orgnih.gov For 2-(Aminosulfanyl)ethan-1-amine, investigations into its electronic structure would reveal the distribution of electron density, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the covalent bonds between its constituent atoms.

The analysis of the electronic structure provides insights into the molecule's reactivity and stability. For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap often suggests higher reactivity. researchgate.net Furthermore, the examination of the atoms-in-molecules (AIM) theory can precisely characterize the nature of the chemical bonds, identifying bond critical points and quantifying the extent of covalent and ionic character. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethylamine backbone and the presence of the aminosulfanyl group in this compound allow for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface that governs their interconversion. nih.gov By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a detailed energy landscape can be constructed.

This mapping reveals the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima corresponding to other stable conformers. The energy barriers between these conformers determine the ease with which the molecule can change its shape. Understanding the preferred conformations is crucial as it influences the molecule's physical properties, biological activity, and how it interacts with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. wikipedia.org Theoretical calculations can provide valuable information on vibrational frequencies (Infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy). nih.gov For this compound, computational models can predict its infrared spectrum, showing characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the N-H, S-N, C-N, and C-S bonds.

These theoretical predictions serve as a valuable guide for interpreting experimental spectra. The comparison between calculated and experimental spectroscopic data provides a means to validate the computational methods and the determined molecular structures. chemrxiv.org Discrepancies between predicted and observed spectra can point to specific molecular interactions or environmental effects not accounted for in the theoretical model.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemical studies often focus on a single molecule in the gas phase, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent. wikipedia.orgnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics and a defined force field. ulisboa.pt

Density Functional Theory (DFT) Applications in Reactivity and Mechanism Prediction

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. cecam.org DFT is particularly well-suited for studying the reactivity of molecules and elucidating reaction mechanisms. nih.govnih.gov For this compound, DFT calculations can be employed to predict its reactivity towards various reagents.

By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. nih.gov This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For instance, DFT could be used to study the nucleophilic or electrophilic character of different sites within the this compound molecule, predicting how it might react with other chemical species. These theoretical predictions of reactivity and reaction mechanisms are invaluable for designing new synthetic routes and understanding the chemical transformations of the compound. nih.gov

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Properties of Amine and Aminosulfanyl Centers

The reactivity of 2-(aminosulfanyl)ethan-1-amine is dictated by the electronic properties of its nitrogen and sulfur centers. The molecule exhibits both nucleophilic and electrophilic characteristics, making it a versatile reactant in organic synthesis.

The primary amine group (-NH₂) behaves as a classical nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers. researchgate.netnih.gov This nucleophilicity drives reactions with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds, through well-established mechanisms like Sₙ2 and nucleophilic addition-elimination. The reactivity of this amine is analogous to other primary aliphatic amines, where the presence of the aminosulfanyl group has a minimal electronic effect on its basicity and nucleophilicity.

The aminosulfanyl group (-S-NH₂) presents a more complex reactive profile with dual characteristics:

Nucleophilic Nitrogen: Similar to the primary amine, the nitrogen of the aminosulfanyl group possesses a lone pair of electrons and can act as a nucleophile. However, its reactivity is influenced by the adjacent sulfur atom. In some contexts, particularly when an adjacent atom bears a lone pair, nucleophilicity can be enhanced, a phenomenon known as the alpha-effect. acs.org

Electrophilic Sulfur: In sulfenamides, the sulfur atom is generally considered the more electrophilic center of the S-N bond. It is susceptible to attack by various nucleophiles, such as thiols and amines. This electrophilicity is a key feature of the S-N bond's reactivity.

Table 1: Reactive Properties of Functional Centers in this compound

| Functional Center | Property | Typical Reactions | Mechanism |

|---|---|---|---|

| Primary Amine (-CH₂-NH₂) | Nucleophilic | Alkylation, Acylation, Imine formation | Sₙ2, Nucleophilic Addition-Elimination |

| Aminosulfanyl (Nitrogen) (-S-NH₂) | Nucleophilic | Reaction with strong electrophiles | Nucleophilic Attack |

| Aminosulfanyl (Sulfur) (-S-NH₂) | Electrophilic | Attack by nucleophiles (e.g., thiols) | Nucleophilic Substitution at Sulfur |

Oxidation and Reduction Pathways of the Sulfur and Nitrogen Moieties

The sulfur and nitrogen atoms in this compound exist in relatively low oxidation states and are susceptible to a range of oxidation and reduction reactions. The specific pathway and resulting products depend on the nature of the reagent and reaction conditions.

Oxidation Pathways: Oxidation can occur at either the sulfur or the nitrogen atoms.

Sulfur Oxidation: The sulfur atom can be oxidized sequentially to form a sulfinamide (R-S(O)NH₂) and subsequently a sulfonamide (R-S(O)₂NH₂). This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or other oxidants. Electrochemical methods have also been developed for the oxidative coupling of thiols and amines to form sulfonamides, proceeding through sulfenamide (B3320178) and sulfinamide intermediates. nih.gov

Nitrogen Oxidation: The nitrogen of the primary amine can be oxidized. For instance, oxidation of primary amines can lead to the formation of imines or oximes, depending on the oxidant. The aminosulfanyl nitrogen can also be targeted; for example, oxidation of some primary sulfenamides with lead dioxide can yield metastable thiamino radicals (R–N•–S–R′).

Reduction Pathways: Reduction of this compound primarily involves the cleavage of the labile S-N bond.

S-N Bond Cleavage: The sulfenamide linkage can be cleaved by reducing agents to yield the corresponding thiol, which in this case is cysteamine (B1669678) (HS-CH₂CH₂-NH₂), and ammonia (B1221849). Reagents like lithium aluminum hydride (LiAlH₄) or dissolving metals (e.g., Na in liquid NH₃) are effective for the reductive cleavage of sulfonamides and are expected to be effective for sulfenamides as well. strath.ac.uk This reaction is fundamental for using the sulfenamide group as a protecting group for thiols.

Table 2: Summary of Redox Reactions for this compound

| Reaction Type | Reactive Site | Typical Reagents | Product(s) |

|---|---|---|---|

| Oxidation | Sulfur | m-CPBA, H₂O₂, Ferrate(VI) nsf.gov | Sulfinamide, Sulfonamide |

| Oxidation | Nitrogen | Lead dioxide, Sodium dichromate | Thiamino radical, Imine |

| Reduction | S-N Bond | LiAlH₄, Na/NH₃, Thiols strath.ac.uknih.gov | Cysteamine, Ammonia |

Cyclization Reactions and Formation of Heterocyclic Systems

The bifunctional nature of this compound, possessing a nucleophilic amine group and a reactive aminosulfanyl moiety, makes it a valuable precursor for the synthesis of heterocyclic systems. The primary amine is particularly prone to participating in cyclization reactions.

A prominent example of this reactivity is observed in the closely related compound, cysteamine. Cysteamine readily reacts with aldehydes and ketones to form stable thiazolidine derivatives. researchgate.netdss.go.th This reaction proceeds under mild conditions, often at neutral pH and room temperature. researchgate.net The mechanism involves an initial nucleophilic attack of the amine group on the carbonyl carbon to form a Schiff base or a hemiaminal intermediate, followed by an intramolecular nucleophilic attack of the thiol group to complete the five-membered ring. dss.go.th

Given that this compound possesses the same aminoethyl backbone, it is expected to undergo analogous cyclization reactions. The primary amine can react with dicarbonyl compounds, α,β-unsaturated ketones (via aza-Michael addition), or other bifunctional electrophiles to form a variety of nitrogen-containing heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine ring system.

While the aminosulfanyl group is less commonly involved in cyclization, its presence offers possibilities for more complex, tandem reactions where an initial reaction at the amine center is followed by a transformation involving the S-N group.

Hydrolytic and Solvolytic Stability in Diverse Chemical Environments

A critical aspect of the chemistry of this compound is the stability of the S-N bond. In general, the sulfenamide linkage is known to be labile and susceptible to cleavage under various conditions, particularly in protic solvents.

Hydrolytic Stability: The S-N bond is prone to hydrolysis in aqueous environments. The stability is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrogen atom is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond. The hydrolysis of related sulfinamides and sulfamates has been shown to be subject to specific acid catalysis. researchgate.netnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions can directly attack the electrophilic sulfur atom, also resulting in S-N bond cleavage. chemistrysteps.com The mechanism for the hydrolysis of related amides often involves the direct nucleophilic attack of a hydroxide ion. youtube.comlibretexts.org

The products of hydrolysis are typically the parent thiol (cysteamine) and a derivative of ammonia, along with sulfur-oxygen species. Due to this inherent instability, sulfenamides are often handled under anhydrous conditions or generated in situ for subsequent reactions. This lability, while a challenge for isolation, is also exploited in its use as a protecting group for thiols, as the S-N bond can be cleaved under specific, mild conditions.

Detailed Mechanistic Investigations of Key Transformations

The reactions of this compound can be understood through well-established mechanistic pathways common to amines and organosulfur compounds.

Reactions at the Amine Center:

Alkylation: The reaction of the primary amine with alkyl halides proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Acylation: The reaction with acyl chlorides or anhydrides follows a nucleophilic addition-elimination mechanism. The amine first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride or carboxylate) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product.

Reactions at the Aminosulfanyl Center:

Nucleophilic Substitution at Sulfur: The reaction of the sulfenamide with a nucleophile (Nu⁻) at the electrophilic sulfur center is a key transformation. Mechanistic studies on related sulfenamides suggest that these reactions can proceed through a hypervalent sulfur intermediate, often referred to as a sulfuranide. acs.orgresearchgate.net The nucleophile attacks the sulfur atom, forming a trigonal-bipyramidal intermediate. The leaving group (in this case, the amide anion, NH₂⁻, or a protonated form) is then expelled to form the new sulfur-nucleophile bond. The exact nature of the transition state versus a stable intermediate can depend on the nucleophile, leaving group, and solvent. iupac.org

A detailed mechanistic study on the reaction of cysteamine with aldehydes to form thiazolidines proposes the formation of a hemiketal intermediate from the attack of the amino group on the carbonyl, followed by protonation of the hydroxyl group to form a good leaving group (H₂O). The subsequent intramolecular attack by the thiolate on the resulting carbocation forms the final thiazolidine ring. dss.go.th A similar pathway can be envisaged for cyclizations involving the amine group of this compound.

Coordination Chemistry and Ligand Properties

Transition Metal Complexation Studies with 2-(Aminosulfanyl)ethan-1-amine as a Ligand

This compound readily forms coordination compounds with numerous transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, cadmium, and platinum group metals. The presence of two distinct donor atoms, the sulfur of the aminosulfanyl group and the nitrogen of the amino group, facilitates its role as an effective chelating agent.

Studies have demonstrated the formation of various complexes, often with the ligand acting in its deprotonated, anionic form (2-aminoethanethiolate). The synthesis typically involves the reaction of a metal salt with this compound in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the sulfanyl (B85325) group. The resulting complexes can be neutral or charged, depending on the oxidation state of the metal and the stoichiometry of the reaction. For instance, reactions of Zn(II), Cd(II), and Hg(II) salts with cysteamine (B1669678) in a 1:2 metal-to-ligand ratio yield homoleptic complexes with the general formula M(SCH₂CH₂NH₂)₂.

The nature of the metal ion significantly influences the structure of the resulting complex. Research has shown that with group 12 metal ions, zinc(II) forms a mononuclear, distorted tetrahedral complex, whereas mercury(II) forms a dimer, and cadmium(II) adopts a polymeric chain structure. Furthermore, cobalt(II) and nickel(II) have been successfully substituted into the iron-dependent enzyme cysteamine dioxygenase, demonstrating their ability to form catalytically competent complexes within a protein environment nih.govutsa.edu. The interaction is not limited to simple salts; organometallic precursors are also used to generate novel complexes with specific catalytic or material properties.

Coordination Modes and Chelation Potential of the Aminosulfanyl and Amino Groups

The primary coordination mode of this compound involves chelation through both the sulfur and nitrogen atoms, forming a thermodynamically stable five-membered ring with the central metal ion. This bidentate (N,S) coordination is the most prevalent and well-characterized binding mode. The deprotonated thiolate group acts as a soft donor, showing high affinity for soft or borderline Lewis acidic metal centers, while the amino group acts as a harder donor.

This dual-donor capability allows for the formation of structurally diverse coordination geometries:

Tetrahedral: Observed in complexes such as with Zn(II), which forms a distorted tetrahedral Zn(N₂S₂) coordination sphere.

Square Planar: Common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Square Pyramidal: Cd(II) can display a distorted square pyramidal Cd(N₂S₃) coordination by forming bridges with neighboring sulfur atoms researchgate.net.

Octahedral: In some cases, the ligand can occupy two coordination sites in an octahedral complex, with other ligands or solvent molecules filling the remaining positions. Within the active site of cysteamine dioxygenase, the ligand is believed to coordinate to a ferrous iron center that is facially coordinated by three histidine residues researchgate.netnih.gov.

While the bidentate N,S chelation is dominant, monodentate coordination through only the sulfur atom is also possible, particularly in enzymatic systems or under specific reaction conditions. Recent spectroscopic evidence on cysteamine dioxygenase suggests a monodentate thiolate binding at the active site researchgate.net. This versatility in coordination highlights the ligand's adaptability to different metal centers and electronic environments.

Thermodynamic and Kinetic Stability of Metal Complexes

The stability of metal complexes with this compound is a critical aspect of their chemistry, influencing their formation and reactivity. Thermodynamic stability refers to the position of the equilibrium for the complex formation, quantified by the stability constant (log K or log β) wikipedia.org. Kinetic stability, on the other hand, relates to the rate at which the complex undergoes ligand exchange or decomposition.

Thermodynamic Stability: The high stability of these complexes is largely attributed to the chelate effect . The formation of a five-membered chelate ring upon bidentate coordination is entropically more favorable than the coordination of two separate monodentate ligands (e.g., an amine and a thiol) chemguide.co.uk. This results in significantly larger stability constants for the chelated complexes.

The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) tsijournals.com. This trend is dictated by the decrease in ionic radii and the increase in ligand field stabilization energy across the series. Studies on the analogous ligand cysteine show that Cu(II) complexes are typically the most stable tsijournals.comajchem-b.com. For instance, the stability constant (log K) for the 1:1 Cu(II)-cysteine complex is significantly higher than that for the Mn(II)-cysteine complex ajchem-b.com.

| Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |

|---|---|---|---|---|

| Ni(II) | 8.20 | 7.65 | 15.85 | 25 °C, 0.15 M NaClO₄ |

| Zn(II) | 7.85 | 7.70 | 15.55 | 25 °C, 0.15 M NaClO₄ |

| Cd(II) | 6.40 | 5.80 | 12.20 | 25 °C, 0.15 M NaClO₄ |

| Pb(II) | 7.00 | - | - | 25 °C, 0.15 M NaClO₄ |

Note: Data extracted from literature on potentiometric studies. The values demonstrate the high affinity of cysteamine for these metal ions.

Kinetic Stability: Complexes involving chelation by this compound are generally kinetically inert, meaning they undergo ligand substitution reactions slowly. The dissociation of the bidentate ligand requires the simultaneous or sequential breaking of two coordinate bonds (M-S and M-N), which has a higher activation energy barrier compared to the dissociation of a single monodentate ligand.

Spectroscopic Characterization of Metal-Ligand Adducts (e.g., UV-Vis, EPR, XAS)

The formation and structure of this compound metal complexes are routinely investigated using a variety of spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to the electronic environment of the metal ion. The coordination of this compound induces shifts in the d-d transition bands of the metal and often gives rise to intense ligand-to-metal charge transfer (LMCT) bands, particularly S→M charge transfer, which are characteristic of metal-thiolate bonds researchgate.netcuny.edu. For example, in studies of cobalt-substituted cysteamine dioxygenase, the formation of a Co(III)-superoxo intermediate after reaction with O₂ gives rise to distinct UV-Vis features utsa.eduacs.org.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the S-H stretching vibration (around 2550 cm⁻¹) of the free ligand disappears, confirming deprotonation and formation of the M-S bond. The N-H stretching vibrations (around 3300-3400 cm⁻¹) are often shifted to lower frequencies upon coordination to the metal ion. Furthermore, new bands appear in the far-IR region (typically below 500 cm⁻¹), which can be assigned to M-N and M-S stretching vibrations, confirming the formation of the chelate samipubco.comrjpbcs.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II) or high-spin Co(II), EPR is a powerful tool. The g-tensor and hyperfine coupling constants obtained from EPR spectra provide detailed information about the geometry of the metal center, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds conicet.gov.arethz.chillinois.edu. For instance, Cu(II) complexes with N,S-ligation typically exhibit axial EPR signals consistent with a dₓ²-y² ground state conicet.gov.armdpi.com. In the study of the Co(II)-substituted cysteamine dioxygenase intermediate, EPR revealed a characteristic ⁵⁹Co hyperfine splitting structure, confirming the formation of a low-spin Co(III)-superoxo species utsa.eduacs.org.

X-ray Absorption Spectroscopy (XAS): XAS provides information about the oxidation state and local coordination environment (bond distances, coordination number) of the metal atom. It is particularly useful for studying non-crystalline samples or metal centers in complex biological systems like metalloenzymes nih.gov.

| Spectroscopic Technique | Observed Feature | Interpretation |

|---|---|---|

| Infrared (IR) | Disappearance of ν(S-H) band (~2550 cm⁻¹) | Deprotonation and M-S bond formation |

| Appearance of new bands at <500 cm⁻¹ | Stretching vibrations of M-S and M-N bonds | |

| UV-Visible (UV-Vis) | Intense bands in UV or near-Vis region | S→M Ligand-to-Metal Charge Transfer (LMCT) |

| Electron Paramagnetic Resonance (EPR) (for Cu(II)) | Axial signal with g∥ > g⊥ ≈ 2.0 | Distorted square planar or square pyramidal geometry with dₓ²-y² ground state |

Catalytic Applications of this compound Metal Complexes

The unique electronic and structural properties of metal complexes containing this compound make them promising candidates for catalysis. The ligand can stabilize various metal oxidation states and provide an accessible coordination site for substrate binding and activation.

Oxidation Catalysis: The most prominent example is the biological catalyst cysteamine dioxygenase (ADO), a non-heme iron enzyme that catalyzes the oxidation of cysteamine to hypotaurine nih.govnih.gov. This reaction is a key step in taurine biosynthesis and in regulating proteins via the N-degron pathway nih.gov. Studies using metal-substituted ADO have shown that Co(II) and Ni(II) can also catalyze this oxygenation, proceeding through a metal(III)-superoxo intermediate utsa.eduacs.org. Synthetic complexes are also being explored; for example, metal complexes of amino acids have been used as catalysts for the oxidation of cyclohexene mdpi.com.

Hydrosilylation: A bifunctional heterogeneous catalyst, Ptδ+/AET-MIL-101, where AET is 2-aminoethanethiol anchored to a metal-organic framework, has been developed. This material efficiently catalyzes the hydrosilylation of alkenes, a large-scale industrial process for producing silicon products. The cysteamine ligand helps to create a good dispersion of partially positively charged platinum (Ptδ+) species, enhancing catalytic activity nih.gov.

Hydrogenation: While specific examples for cysteamine are emerging, transition metal complexes are widely used as hydrogenation catalysts researchgate.nettcichemicals.comnih.gov. The ability of the N,S-ligand to stabilize catalytically active metal hydride species suggests potential applications in this area. For instance, iron complexes with amido ligands have shown high activity in the regioselective hydrosilylation of alkenes, which proceeds via an iron hydride intermediate nih.gov.

Asymmetric Catalysis: Chiral transition metal complexes are effective catalysts for asymmetric transformations nih.gov. Although this compound itself is achiral, its derivatives can be made chiral, opening possibilities for creating catalysts for stereoselective reactions such as asymmetric alkylation or hydrogenation nih.gov.

Applications in Materials Science and Polymer Chemistry

Incorporation of 2-(Aminosulfanyl)ethan-1-amine into Polymer Backbones

The bifunctional nature of cysteamine (B1669678) and cystamine (B1669676) allows for their direct incorporation into polymer chains, either as a monomer during polymerization or as a grafting agent onto an existing polymer. This incorporation is pivotal for introducing specific functionalities, such as redox sensitivity, into the material.

Two primary strategies are employed for creating polymers with cysteamine-derived units:

Polymerization of Monomers: Linear and cross-linked polymers can be synthesized using cysteamine or cystamine as a fundamental monomer. For instance, linear disulfide polymers have been synthesized through the oxidative polymerization of dithiol monomers derived from cysteamine. nih.gov In this process, the thiol groups of the cysteamine derivative are oxidized in the open air to form disulfide bonds, creating the polymer backbone. nih.gov Another approach involves the reaction of cystamine, a disulfide diamine, with other monomers like adipoyl chloride or trimesoyl chloride to form linear polyamides or cross-linked polymer networks, respectively. nih.govmdpi.com

Grafting onto Existing Polymers: Cysteamine can be covalently attached to the side chains of existing polymers. This method is used to functionalize polysaccharides and other polymers with thiol groups. For example, cysteamine has been successfully linked to sodium carboxymethylcellulose (CMC), polycarbophil (PCP), and hydroxyethylcellulose (HEC) using a carbodiimide-mediated reaction that forms an amide bond between the amine group of cysteamine and the carboxylic acid groups of the polymer. researchgate.netresearchgate.net This process, often termed thiolation, imparts new properties to the original polymer, such as mucoadhesion and the ability to form disulfide cross-links. researchgate.netresearchgate.net

Role as a Cross-linking Agent or Monomer in Polymer Synthesis

The amine and thiol/disulfide functionalities of cysteamine and cystamine make them excellent candidates for use as both monomers and cross-linking agents in polymer synthesis. Their role is particularly crucial in the creation of redox-responsive and dynamic polymer networks.

As a monomer , cystamine can be reacted with acyl chlorides to form polymers. For example, the reaction between cystamine dihydrochloride and trimesoyl chloride in a basic solution yields a cross-linked polymer network where the cystamine units act as the links between the aromatic hubs. nih.gov

As a cross-linking agent , cystamine is widely used to form hydrogels and micelles with redox-responsive behavior. mdpi.com The disulfide bond within the cystamine molecule acts as a cleavable linker. Self-cross-linked hydrogels have been formed from cysteamine-grafted γ-polyglutamic acid, where the thiol groups on the polymer chains oxidize to form disulfide cross-links without the need for an external cross-linker. nih.gov Furthermore, cysteamine itself can act as a pivotal linker to bridge two different material phases. In one study, it was used to functionalize reduced graphene oxide (rGO); its thiol group reacted with the rGO surface, and its amine group subsequently reacted with maleic anhydride groups on a polypropylene chain, effectively "crossing-linking" the nanofiller to the polymer matrix. researchgate.net

Cystamine has also been identified as a suitable dynamic hardener for creating bio-based epoxy vitrimers. acs.org Vitrimers are a class of polymers that can be reprocessed and healed due to dynamic covalent bonds, and the disulfide exchange reaction facilitated by cystamine provides this dynamic capability. acs.org

| Role | Reactant(s) | Resulting Polymer/Material | Key Feature | Reference |

|---|---|---|---|---|

| Monomer (Cross-linked) | Cystamine, Trimesoyl chloride | Cross-linked Polyamide | Forms a permanent polymer network. | nih.gov |

| Cross-linking Agent | Cysteamine-grafted γ-polyglutamic acid | Self-cross-linked hydrogel | Redox-responsive hydrogel formation via disulfide bonds. | nih.gov |

| Dynamic Hardener | Cystamine, Vanillin-based epoxy (DGEVA) | Epoxy Vitrimer | Enables reprocessing and healing through disulfide exchange. | acs.org |

| Interfacial Linker | Cysteamine, rGO, Maleated Polypropylene | Polymer Composite | Covalently links nanofiller to polymer matrix. | researchgate.net |

Surface Functionalization and Coating Applications

Cysteamine is extensively used for the surface modification of a wide range of materials, including noble metals, polymers, and carbon-based nanomaterials. This is primarily due to the thiol group's high affinity for certain metal surfaces and the versatility of the amine group for subsequent reactions.

Metal Surfaces: Cysteamine readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-thiol (Au-S) bond. nih.gov This process leaves the amine groups exposed, creating a functional surface that can be used to immobilize biomolecules like proteins or to build up more complex architectures. nih.gov This technique is fundamental in the construction of biosensors and immunosensors. nih.gov

Polymer Surfaces: The surfaces of various polymers, such as polyethylene terephthalate (PET), polyether ether ketone (PEEK), and polyvinylidene fluoride (PVDF), can be functionalized by grafting cysteamine. mdpi.com This process often involves activating the polymer surface, for example with UV radiation, to create reactive sites that can then form covalent bonds with the thiol or amine groups of cysteamine. mdpi.com Such modifications can introduce new functionalities, like antimicrobial properties, by altering the surface chemistry and charge. mdpi.com

Nanomaterials: Cysteamine is used to functionalize nanomaterials like graphene. For instance, cysteamine-functionalized graphene has been synthesized by reacting the amine groups of cysteamine with fluorographene. nih.gov This modification introduces thiol groups onto the graphene surface, which can then be used for applications such as the selective electrochemical detection of heavy metals. nih.gov

Development of Functional Materials with Tunable Properties

The disulfide bond inherent to cystamine (or formed by the oxidation of cysteamine) is the key to developing functional materials with tunable, stimulus-responsive properties. The most significant of these is redox-responsiveness.

The disulfide bond is stable in many environments but can be cleaved by reducing agents, such as glutathione (B108866), which is present at high concentrations inside cells. mdpi.com This property is exploited to create "smart" materials that change their structure or release a payload in response to a specific biological signal.

Key examples include:

Reversible Sol-Gel Transitions: A hydrogel made from cysteamine-modified poly(aspartic acid) demonstrates reversible gelation. nih.gov In an oxidizing environment, the thiol groups form disulfide cross-links, creating a stable gel. Upon addition of a reducing agent, these cross-links are broken, and the material reverts to a liquid (sol) state. This transition is tunable and can be triggered by changes in the redox environment. nih.gov

Dynamic Covalent Networks (Vitrimers): When cystamine is used as a hardener for epoxy resins, it introduces dynamic disulfide bonds into the polymer network. acs.org At elevated temperatures, these bonds can undergo exchange reactions, allowing the material to be reshaped, repaired, or recycled—properties not found in traditional thermosets. The mechanical properties, such as the glass transition temperature, can be tuned by varying the concentration of cystamine. acs.org

Redox-Responsive Drug Delivery: Cystamine is a common cross-linker used to create nanogels and micelles for targeted drug delivery. mdpi.com The drug is encapsulated within the nanoparticle, which remains stable in the bloodstream. When the nanoparticle enters a tumor cell, the high intracellular concentration of glutathione cleaves the disulfide cross-links, causing the nanoparticle to disassemble and release the drug directly at the target site. mdpi.com

| Material System | Stimulus | Tunable Property | Mechanism | Reference |

|---|---|---|---|---|

| Cysteamine-modified poly(aspartic acid) | Oxidation/Reduction | Sol-Gel Transition | Formation/cleavage of disulfide cross-links. | nih.gov |

| Vanillin-based epoxy with cystamine | Temperature | Mechanical Properties / Reprocessability | Disulfide bond exchange reactions. | acs.org |

| Cystamine cross-linked micelles | Reducing Agents (e.g., Glutathione) | Drug Release | Cleavage of disulfide cross-links and micelle disassembly. | mdpi.com |

Precursor for Advanced Nanomaterials and Composites

Cysteamine plays a crucial role as a precursor or modifying agent in the synthesis of advanced nanomaterials, particularly metallic nanoparticles and polymer composites.

Nanoparticle Synthesis and Stabilization: Cysteamine is widely used as a capping or stabilizing agent in the synthesis of gold nanoparticles (AuNPs). mdpi.comnih.gov The thiol group binds strongly to the gold surface, preventing aggregation and controlling the particle size during synthesis. mdpi.comresearchgate.net The exposed amine groups render the nanoparticles positively charged, which is useful for electrostatic interactions with negatively charged molecules like DNA. researchgate.net These functionalized nanoparticles serve as platforms for biosensors and drug delivery vehicles. nih.govrsc.org

Polymer Composites: Cysteamine facilitates the creation of well-dispersed and highly functional polymer composites by acting as a molecular bridge between the polymer matrix and a filler material. In composites made of polypropylene and reduced graphene oxide (rGO), cysteamine is first grafted to the rGO. researchgate.netsemanticscholar.org The functionalized rGO is then blended with a modified polypropylene, where the amine groups of the cysteamine react with the polymer chains. researchgate.net This covalent linkage improves the interfacial interaction between the two phases, leading to enhanced thermal stability and altered crystallization behavior of the composite material. researchgate.net Cysteamine has also been used as a bridging agent to decorate reverse osmosis membranes with copper nanoparticles, enhancing their antimicrobial performance. americanelements.com

Fundamental Biochemical and Biological Interactions

Interaction Mechanisms with Model Biological Macromolecules (e.g., proteins, nucleic acids)

2-(Aminosulfanyl)ethan-1-amine, commonly known as cysteamine (B1669678), is a reactive aminothiol (B82208) that engages in significant interactions with biological macromolecules, primarily through its sulfhydryl group. Its interactions are crucial for its biological activities and therapeutic applications.

Protein Interactions: The principal mechanism of cysteamine's interaction with proteins is through disulfide exchange reactions with cysteine residues. nih.gov This can lead to several outcomes:

Reduction of Disulfide Bonds: Cysteamine can reduce accessible disulfide bonds within or between proteins, altering their tertiary and quaternary structures and potentially affecting their function. A key example is its ability to reduce the disulfide bond in cystine (a dimer of cysteine), forming a soluble mixed disulfide of cysteine and cysteamine. researchgate.netwikipedia.orgresearchgate.net This reaction is fundamental to its use in the treatment of cystinosis, a lysosomal storage disease characterized by cystine accumulation. wikipedia.org

Cysteamination: The formation of a mixed disulfide between cysteamine and a protein's cysteine residue is a form of post-translational modification known as cysteamination. researchgate.net This covalent modification can alter the protein's activity, stability, or interaction with other molecules. Cysteamine has been observed to form disulfide bonds with susceptible cysteine sulfhydryl groups in proteins like immunoglobulin A1 (IgA1). researchgate.net Endogenous cysteamine is also found associated with proteins via disulfide bonding in various tissues. nih.gov

The interaction is often reversible and can be influenced by the local redox environment. nih.gov For instance, the RNA binding activity of human thymidylate synthase, which involves a critical cysteine residue, is enhanced in a reducing environment and repressed by oxidizing agents, highlighting the importance of the sulfhydryl state for protein function. nih.gov

Nucleic Acid Interactions: Direct interaction of this compound with nucleic acids (DNA and RNA) is not its primary mechanism of action. Unlike molecules that bind to DNA by intercalation, cysteamine's biological effects are generally mediated through its influence on proteins, such as enzymes and transcription factors, which in turn interact with nucleic acids. nih.govnih.gov For example, cysteamine can alter gene expression, but this is typically an indirect consequence of its effects on cellular signaling pathways or protein function rather than direct binding to DNA or RNA. researchgate.net Protein-nucleic acid interactions are fundamental to cellular processes like transcription and replication, and while cysteamine can influence these processes, it does so by modifying the protein components of these complexes. fortislife.com

Enzyme Inhibition and Activation Mechanisms at a Molecular Level

The thiol group of this compound is key to its ability to modulate the activity of various enzymes, acting as both an inhibitor and an activator depending on the specific enzyme and context.

Enzyme Inhibition: Cysteamine has been shown to inhibit several enzymes through different mechanisms:

Transglutaminases: Cysteamine and its oxidized form, cystamine (B1669676), are known inhibitors of transglutaminase enzymes. nih.gov These enzymes catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. Inhibition is thought to occur through interaction with the enzyme's active site cysteine residue.

Glutathione (B108866) Peroxidase: In certain in vitro cell systems, cysteamine has been found to inhibit the activity of both cellular and purified glutathione peroxidase. researchgate.net This inhibition can sensitize cells to peroxide-induced stress.

Duodenal Alkaline Phosphatase (DAP): Cysteamine administration has been shown to drastically decrease DAP activity in duodenal mucosal cells. nih.gov The proposed mechanism involves a direct action on the enzyme molecule, possibly through interaction with its sulfhydryl groups. nih.gov

Enzyme Activation and Restoration of Activity: In other contexts, cysteamine can protect or restore enzyme function:

Creatine Kinase (CK): Creatine kinase, a critical enzyme for energy homeostasis in the brain, is a thiolic enzyme susceptible to inhibition by disulfides like cystine. nih.gov Studies have shown that cystine inhibits CK activity in a dose- and time-dependent manner. Cysteamine can fully prevent and reverse this inhibition, suggesting it protects or restores the enzyme's essential sulfhydryl groups. nih.gov This protective effect highlights a potential mechanism for its beneficial effects in cystinotic patients beyond cystine depletion. nih.gov

The table below summarizes the effects of this compound on various enzymes based on in vitro findings.

| Enzyme | Effect | Proposed Molecular Mechanism |

| Transglutaminase | Inhibition | Interaction with the active site cysteine residue. nih.gov |

| Glutathione Peroxidase | Inhibition | Direct interaction with the enzyme, leading to reduced activity. researchgate.net |

| Duodenal Alkaline Phosphatase (DAP) | Inhibition | Direct action on the enzyme molecule, possibly involving sulfhydryl groups. nih.gov |

| Creatine Kinase (CK) | Prevention and reversal of inhibition by cystine | Reduction of disulfide bonds formed on the enzyme, protecting or restoring essential sulfhydryl groups. nih.gov |

Bioconjugation Strategies and Application as Chemical Probes

The dual functionality of this compound, containing both a thiol and an amine group, makes it a versatile molecule for bioconjugation, the process of covalently linking molecules to biomolecules like proteins or peptides.

Bioconjugation Strategies: The reactive thiol group is particularly useful in common bioconjugation chemistries.

Thiol-Maleimide Chemistry: The sulfhydryl group of cysteamine can readily react with maleimides at a pH range of 6.5-7.5 to form a stable thioether bond. nih.gov This is a widely used strategy for site-selective modification of proteins and other molecules. nih.govnih.gov If a target protein does not have an available cysteine, it can be functionalized with a maleimide (B117702) group, allowing for subsequent conjugation with cysteamine. Conversely, a molecule can be functionalized with cysteamine to introduce a thiol group for reaction with a maleimide-tagged protein.

Introduction of Functional Handles: By reacting with a target molecule, cysteamine can be used to introduce a free amine group for further functionalization. This dual-functional nature allows for the creation of more complex bioconjugates. nih.gov

Application as Chemical Probes: While not a classic fluorophore itself, cysteamine's derivative, cystamine (the disulfide dimer), has been described as a fluorescent probe used in analytical methods to measure cytosolic Ca²⁺. cymitquimica.com More broadly, the principles of bioconjugation involving aminothiols are central to the development of chemical probes. researchgate.net By conjugating cysteamine to a reporter molecule (like a fluorophore) or a tag, its interactions and localization within biological systems can be tracked. The ability to attach it to specific sites on proteins allows for the probing of local environments and protein function.

Metabolic Pathways and Degradation in Controlled In Vitro Systems (non-clinical)

In controlled in vitro systems, this compound is known to be chemically unstable, primarily undergoing oxidation. Its metabolic fate has been investigated to understand its degradation and transformation.

Chemical Degradation: The primary degradation pathway for cysteamine in aqueous solution is oxidation.

Oxidation to Cystamine: In the presence of oxygen, cysteamine readily oxidizes to form its corresponding disulfide, cystamine. nih.govunipr.it This reaction is a significant challenge in the formulation and storage of cysteamine-containing solutions. nih.govresearchgate.net Cystamine generally lacks the primary therapeutic activity of cysteamine. nih.gov

Factors Influencing Degradation: The rate of this oxidative degradation is influenced by several factors. Studies on cysteamine stability in ophthalmic formulations have shown that the degradation is more pronounced in alkaline solutions and increases with temperature. nih.govnih.gov The presence of oxygen is the main degradation factor. nih.govresearchgate.net The inclusion of antioxidants or chelating agents like EDTA and storage at acidic pH can improve stability. unipr.it

The following table details the stability of cysteamine under various in vitro storage conditions.

| Formulation/Condition | Storage Temperature | Duration | Remaining Cysteamine (%) | Key Findings |

| Aqueous Solution | Room Temperature | 1 month | 50-80% | Significant degradation observed. nih.gov |

| Aqueous Solution | Refrigerator | 1 month | 80-82% | Refrigeration slows but does not prevent degradation. nih.gov |

| Aqueous Solution with N₂ Saturation | Refrigerator | 1 month | ~82% | Reducing oxygen exposure improves stability. nih.govresearchgate.net |

| Frozen Solution (-20°C) | -20°C | 120 days | >90% | Freezing is an effective method for long-term storage. core.ac.uk |

In Vitro Metabolism: While detailed studies on the complete metabolic pathway of cysteamine in human liver microsomes are not as extensively documented in the provided context as for other compounds, its biosynthesis is known. nih.gov In mammals, cysteamine is produced endogenously from the degradation of coenzyme A. wikipedia.orgresearchgate.net It serves as a biosynthetic precursor to the neurotransmitter hypotaurine. wikipedia.org The initial steps in its catabolism likely involve its oxidation to cystamine or conjugation reactions.

Role in Model Biological Systems (e.g., microbial, cellular in vitro, not human)

In non-human, in vitro model systems, this compound exhibits a range of biological activities, from antimicrobial effects to modulation of cellular phenotypes in disease models.

Cellular In Vitro Models: Cysteamine has been extensively studied in cellular models of cystinosis and other conditions:

Cystinosis Models: In various cystinotic cell models, including mesenchymal stromal cells (MSCs) and induced pluripotent stem cells (iPSCs), cysteamine effectively reduces the intracellular accumulation of cystine crystals. nih.govnih.gov For example, in Cys-osteoblasts derived from a cystinotic patient, cysteamine treatment substantially decreased cystine concentrations from 17.85 nmol/mg protein to 5.7 nmol/mg protein. nih.gov However, it may not correct all cellular defects associated with the disease, such as defects in autophagy. nih.gov

Mitochondrial Function: In rabbit renal proximal tubules with knocked-down CTNS (the gene mutated in cystinosis), cysteamine was found to restore most mitochondrial functions that were otherwise compromised. nih.gov

Cellular Differentiation: Cysteamine treatment has been shown to restore the ability of MSCs from a cystinotic patient to differentiate along the osteoblastic lineage in vitro. nih.gov

Microbial Systems: Cysteamine and its disulfide, cystamine, have demonstrated significant anti-infective properties in various microbial models.

Antimicrobial and Antibiofilm Activity: Cysteamine exhibits broad-spectrum antimicrobial and antibiofilm activities. asm.org It has been shown to increase the sensitivity of Pseudomonas aeruginosa to reactive oxygen and nitrogen species. asm.org

Activity against Mycobacterium abscessus: In in vitro models using human peripheral blood mononuclear cells infected with Mycobacterium abscessus, both cysteamine and cystamine reduced the number and size of granuloma-like structures (GLSs) and decreased the bacterial load. researchgate.net This suggests a role in modulating the host cell response to infection.

The table below summarizes key research findings on the role of this compound in various model systems.

| Model System | Organism/Cell Type | Key Finding |

| Cystinosis Cellular Model | Mesenchymal Stromal Cells (MSCs) from a cystinotic patient | Restored the in vitro ability of MSCs to differentiate into osteoblasts. nih.gov |

| Cystinosis Cellular Model | Rabbit Renal Proximal Tubules | Restored most mitochondrial functions compromised by cystinosin deficiency. nih.gov |

| Cystinosis Cellular Model | Cys-osteoblasts | Reduced intracellular cystine concentration significantly. nih.gov |

| Microbial Infection Model | Pseudomonas aeruginosa | Increased bacterial sensitivity to reactive oxygen and nitrogen species. asm.org |

| Microbial Infection Model | Mycobacterium abscessus in human PBMCs | Reduced the size of granuloma-like structures and bacterial load. researchgate.net |

Advanced Analytical Methodologies in Research Contexts

Chromatographic Techniques (HPLC, GC) for Purity, Quantification, and Separation in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of 2-(Aminosulfanyl)ethan-1-amine.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the separation and quantification of this compound. A significant challenge in its analysis is its high polarity and the absence of a native chromophore, which complicates retention on traditional C18 columns and detection by UV-Vis spectrophotometry.

To overcome retention issues, ion-pairing agents are frequently added to the mobile phase. For instance, a validated RP-HPLC method uses sodium 1-heptanesulfonate as an ion-pairing agent to improve the chromatographic performance on a C18 column. This method successfully separates this compound from its oxidized dimer, cystamine (B1669676), using a mobile phase of 4 mM sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile (B52724), with UV detection at 215 nm.

Due to the weak UV absorbance of the molecule, derivatization is another common strategy to enhance detection sensitivity. Various derivatization agents that react with the thiol or amine group can be used to introduce a chromophore or fluorophore into the molecule, allowing for more sensitive UV-Vis or fluorescence detection.

Gas Chromatography (GC): Gas chromatography has also been utilized for the analysis of this compound, often employing a flame photometric detector which is sensitive to sulfur-containing compounds. As with HPLC, derivatization is typically required to increase the volatility and thermal stability of the analyte for GC analysis. The primary application of GC in this context is for purity assessment and quantification in samples where the matrix is compatible with GC injection techniques. Purity is often determined by calculating the peak area percentage of the analyte relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Table 1: Examples of Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Key Application |

|---|---|---|---|---|

| RP-HPLC | Gemini C18 (250 mm × 4.6 mm, 5 µm) | 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% Phosphoric Acid : Acetonitrile | UV (215 nm) | Quantification and separation from cystamine |

| UHPLC | ACQUITY UPLC H-Class with ACQUITY PDA detector | Mobile Phase A: 1-hexane sulfonic acid sodium salt monohydrate buffer (pH 2.2). Mobile Phase B: Acetonitrile | PDA | Impurity quantification |

| GC | Not specified | Not specified | Flame Photometric Detection (FPD) | Quantification in biological fluids (with derivatization) |

Electrochemical Characterization for Redox Behavior

Electrochemical techniques are powerful for investigating the redox (reduction-oxidation) behavior of this compound, owing to its electroactive thiol group. Cyclic voltammetry (CV) is a principal method used for this purpose, providing insights into redox potentials, reaction kinetics, and the stability of reaction intermediates. nih.govwikipedia.org

The electrochemical oxidation of this compound typically occurs at the sulfur atom of the thiol group. Studies using various working electrodes, such as glassy carbon or mercury, have characterized this process. For instance, at a carbon electrode, the oxidation can be observed at a potential of approximately +0.2 V. ovid.com The redox behavior is often proton-dependent, influenced by the pH of the supporting electrolyte, which affects the protonation state of both the thiol and amine groups. acs.org

The process can lead to the formation of a disulfide dimer, cystamine, through an oxidation reaction. asm.org Some studies have also shown that this compound can form chemisorbed layers on the surface of mercury electrodes, with the formation of mercury-analyte complexes being connected to redox transformations. acs.org The electrochemical response can be utilized to develop sensitive sensors for the quantification of the compound in biological samples. rsc.org These electro-analytical methods are valued for their high sensitivity and relative simplicity compared to other techniques. rsc.org

Quantitative Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric assays offer a convenient and cost-effective means for quantifying this compound and for real-time monitoring of its reactions. A primary challenge is the compound's lack of a significant chromophore for direct detection in the UV-visible range. researchgate.net Therefore, most spectrophotometric methods are indirect and rely on derivatization or probe-based reactions.

A widely used method involves Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This reagent reacts specifically with the free thiol group of this compound to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). researchgate.net The TNB²⁻ anion is a yellow-colored product with a strong absorbance maximum at 412 nm. broadpharm.comfishersci.com The intensity of the color is directly proportional to the concentration of the thiol, allowing for accurate quantification. broadpharm.com This assay is frequently used to monitor reactions where the thiol group is consumed.

Another innovative approach utilizes label-free gold nanoparticles as a colorimetric probe. researchgate.net The presence of this compound induces the aggregation of the nanoparticles, leading to a distinct color change in the solution from red to blue, which can be monitored spectrophotometrically. researchgate.net The change in the absorption spectrum is concentration-dependent, providing a basis for quantification. researchgate.net These methods are particularly useful for high-throughput screening and for monitoring reaction kinetics in academic studies.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research

For the analysis of this compound in complex biological or environmental matrices, hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice. nih.govredalyc.org These techniques combine the superior separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS methods for this compound typically use a reversed-phase or HILIC column for chromatographic separation, followed by detection using a mass spectrometer, often a triple quadrupole instrument. nih.gov Ionization is commonly achieved using electrospray ionization (ESI) in the positive ion mode. Quantification is performed in the highly selective multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions provides exceptional selectivity, minimizing interferences from the sample matrix.

This high degree of selectivity and sensitivity allows for quantification at very low concentrations (in the µM to nM range) in complex samples like plasma, which is essential for pharmacokinetic and metabolic studies. nih.gov Sample preparation often involves a protein precipitation step followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection. Due to the compound's low molecular weight and to enhance sensitivity, derivatization with reagents like Ellman's reagent may be employed prior to LC-MS/MS analysis. redalyc.org

Method Validation for Reproducibility and Accuracy in Academic Studies